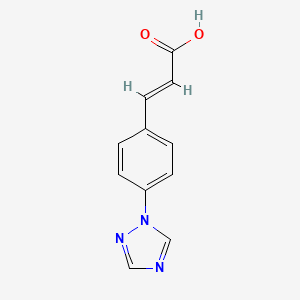
Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds, which offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Heterocyclic compounds like pyrimidines, which is an essential base component of the genetic material of deoxyribonucleic acid, have demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of primary amines with one and two carbon extensions, secondary amines with five- and six-membered and hetero substitution .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of chalcone with guanidine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the specific functional groups and substituents present in the molecule. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .
Aplicaciones Científicas De Investigación
- Results : Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate derivatives exhibited 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) compared to Pemetrexed. Notably, compounds with carboxamide synthesized using five-membered heteroaryl amines showed the highest antiviral efficacy .
- Results : This compound demonstrated higher antiamoebic activity than the reference drug metronidazole. Specifically, 1,3-bis(2-(piperidin-1-yl)-6-(p-tolyl)pyrimidin-4-yl)benzene exhibited potent antiamoebic effects .
Antiviral Activity
Antiamoebic Activity
Antioxidant Potential
Mecanismo De Acción
Target of Action
The compound contains a pyrimidine nucleus , which is an essential base component of the genetic material of deoxyribonucleic acid (DNA). Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc. Therefore, the targets could be enzymes or receptors involved in these processes.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16(22)12-5-6-13-14(11-12)18-17(24)20(15(13)21)10-9-19-7-3-2-4-8-19/h5-6,11H,2-4,7-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUPWYCOULLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(2-(piperidin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)


